Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate
Overview
Description
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound belongs to the class of oxadiazoles, which are five-membered rings containing one oxygen and two nitrogen atoms. The presence of the phenyl group and the ester functionality makes this compound an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate is a type of 1,3,4-oxadiazole derivative 1,3,4-oxadiazole derivatives have been reported to exhibit anti-infective properties, suggesting that their targets could be proteins or enzymes involved in the life cycle of infectious agents .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives interact with their targets, leading to changes that inhibit the function of the target . The specific interactions and resulting changes depend on the structure of the derivative and the nature of the target.
Biochemical Pathways
1,3,4-oxadiazole derivatives have been reported to exhibit anti-infective activities, suggesting that they may affect pathways related to the life cycle of infectious agents .
Pharmacokinetics
It is known that the compound is a solid and its lipophilicity (Log Po/w) is 2.02 , which could influence its absorption and distribution.
Result of Action
Given its potential anti-infective properties, it may inhibit the growth or proliferation of infectious agents .
Preparation Methods
The synthesis of Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of benzohydrazide with diethyl oxalate under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures or open the ring to form linear compounds.
Substitution: The phenyl group and ester functionality allow for electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the phenyl ring, while nucleophilic substitution can replace the ester group with other functional groups .
Scientific Research Applications
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits various biological activities, such as antimicrobial, antifungal, and anticancer properties. It is often studied for its potential use in drug development.
Medicine: Due to its biological activities, it is investigated for therapeutic applications, including as an anti-infective agent and in cancer treatment.
Comparison with Similar Compounds
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate can be compared with other oxadiazole derivatives, such as:
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate: This compound has an amino group instead of a phenyl group, which alters its reactivity and biological activity.
5-phenyl-1,2,4-oxadiazole-3-carboxylate: This isomer has a different arrangement of the oxadiazole ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-15-11(14)10-13-12-9(16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWHTIPPAPNKLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349534 | |
Record name | ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16691-25-1 | |
Record name | ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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